A Comprehensive Technical Guide to the Characterization of 4-(Methylcarbamoyl)-2-methoxyphenylboronic Acid
A Comprehensive Technical Guide to the Characterization of 4-(Methylcarbamoyl)-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Arylboronic Acids in Modern Drug Discovery
Arylboronic acids are indispensable building blocks in contemporary organic synthesis and medicinal chemistry.[1][2] Their unique combination of stability, low toxicity, and versatile reactivity makes them crucial intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1][3] 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid is a functionalized arylboronic acid of interest, possessing distinct electronic and steric properties conferred by its methoxy and methylcarbamoyl substituents. These features make it a valuable synthon for constructing complex molecular architectures found in novel drug candidates.[2]
The purity and structural integrity of such a key intermediate are paramount, as they directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). A comprehensive characterization is therefore not merely a quality control step but a foundational requirement for reproducible and successful drug development. This guide presents a multi-technique approach to the thorough characterization of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid, detailing the underlying principles and providing field-proven protocols.
Core Challenge: The Unique Chemistry of Boronic Acids
A primary challenge in the characterization of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[4][5] This equilibrium between the monomeric acid and the trimeric boroxine can complicate analysis, potentially leading to multiple signals in spectroscopic and chromatographic data.[6][7] A robust characterization strategy must be able to identify and, if necessary, quantify both species. This guide provides methodologies designed to manage this intrinsic reactivity.
Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.
Structural Elucidation and Verification
The foundational step in characterization is the unambiguous confirmation of the molecular structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a definitive structural portrait.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For organoboron compounds, a suite of experiments including ¹H, ¹³C, and ¹¹B NMR is essential.[8]
-
¹H NMR (Proton NMR): Provides information on the number and chemical environment of protons. The spectrum of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the N-methyl protons. The B(OH)₂ protons often appear as a broad, exchangeable singlet.
-
¹³C NMR (Carbon NMR): Reveals the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, confirming the substitution pattern on the phenyl ring.
-
¹¹B NMR Spectroscopy: This technique is particularly informative for boronic acids as it directly probes the boron atom.[9][10] The chemical shift of the ¹¹B signal can distinguish between the trigonal planar (sp²) boronic acid and the tetrahedral (sp³) boronate species that may form in the presence of diols or certain solvents.[11] It is an excellent tool for assessing the presence of boroxine, which will have a different chemical shift from the monomeric acid.[9][10][11]
Table 1: Predicted ¹H NMR Data for 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 | br s | 2H | B(OH)₂ |
| ~8.0 | d | 1H | Aromatic H |
| ~7.8 | q | 1H | NH |
| ~7.5 | dd | 1H | Aromatic H |
| ~7.4 | d | 1H | Aromatic H |
| ~3.9 | s | 3H | OCH₃ |
| ~2.8 | d | 3H | NCH₃ |
Note: Predicted values are based on standard chemical shift ranges for similar structures.[12] Actual values must be determined experimentally.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound, providing crucial confirmation of its elemental composition.[13] Electrospray Ionization (ESI) is a common technique for analyzing boronic acids.[14]
-
Expertise & Causality: Boronic acids can be challenging to analyze by MS due to their reactivity.[14] ESI-MS is often preferred as it is a soft ionization technique that minimizes fragmentation.[13] The analysis should be conducted in both positive and negative ion modes to maximize the chances of observing the molecular ion. In positive mode, adducts with sodium ([M+Na]⁺) are common. In negative mode, the deprotonated molecule ([M-H]⁻) or adducts with solvent anions may be observed. The characteristic isotopic pattern of boron (¹⁰B and ¹¹B) provides an additional layer of confirmation for boron-containing fragments.[15][16]
Table 2: Expected Mass Spectrometry Data
| Ionization Mode | Expected Ion | m/z (Calculated) |
| ESI-Positive | [M+H]⁺ | 210.08 |
| ESI-Positive | [M+Na]⁺ | 232.06 |
| ESI-Negative | [M-H]⁻ | 208.07 |
Purity Assessment and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates and identifying potential impurities.[17]
Reversed-Phase HPLC (RP-HPLC) Method
A robust, stability-indicating RP-HPLC method is critical for separating the main compound from process-related impurities and degradation products, including the boroxine anhydride.[18]
Expertise & Causality: The choice of mobile phase is critical. An acidic mobile phase (e.g., using formic acid) is often employed to suppress the ionization of the boronic acid group, leading to better peak shape and retention on a C18 column.[18][19] The diluent used for sample preparation should also be carefully considered; using a non-aqueous, aprotic solvent can prevent the hydrolysis of any boroxine present back to the acid before analysis.[20][21]
Protocol 1: RP-HPLC Purity Method
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).[18]
-
Mobile Phase A: 0.1% Formic Acid in Water.[18]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 acetonitrile:water mixture or a fully organic diluent like acetonitrile to a concentration of ~0.5 mg/mL.
Caption: General workflow for HPLC purity analysis.
Physicochemical Properties
Understanding the thermal properties of a compound is essential for determining its stability, handling, and storage conditions.
Thermal Analysis (DSC & TGA)
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and identify other thermal events like phase transitions.[22]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[22] For boronic acids, TGA is particularly useful for observing the loss of water molecules associated with the conversion to the boroxine anhydride upon heating.[4][23][24]
Protocol 2: Thermal Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Pan: Aluminum or platinum pan.
-
Sample Size: 5-10 mg.
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
Temperature Program: Ramp from 25 °C to 400 °C at a rate of 10 °C/min.[25]
-
Analysis: Correlate endothermic/exothermic peaks in the DSC thermogram with mass loss events in the TGA curve. The melting point is identified as the onset of the melting endotherm in the DSC trace. A mass loss corresponding to the dehydration to boroxine may be observed prior to decomposition.
Table 3: Representative Thermal Analysis Data
| Technique | Observation | Interpretation |
| DSC | Sharp endotherm at T > 150 °C | Melting Point |
| TGA | Mass loss event before decomposition | Potential dehydration to boroxine |
| TGA | Significant mass loss at high T | Thermal decomposition |
Conclusion: A Self-Validating Approach
The characterization of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid requires a multi-faceted, orthogonal approach. Each technique provides a unique piece of information, and together, they create a self-validating system. NMR and MS confirm the identity, HPLC establishes purity, and thermal analysis defines physical stability. By understanding the inherent chemistry of boronic acids, particularly the acid-boroxine equilibrium, and applying the rigorous protocols outlined in this guide, researchers can ensure the quality and consistency of this critical building block, thereby de-risking downstream processes in drug discovery and development.
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